4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide
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Overview
Description
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide is a chemical compound with a molecular weight of 338.81 g/mol . It is characterized by the presence of a quinoline ring substituted with a chloro group at the 4-position and a sulfonamide group at the 8-position. Additionally, it contains a cyclopentene ring with a hydroxymethyl group.
Preparation Methods
The synthesis of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.
Introduction of the chloro group: Chlorination of the quinoline ring at the 4-position can be done using reagents like phosphorus pentachloride.
Sulfonamide formation: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chloride.
Cyclopentene ring attachment: The cyclopentene ring with a hydroxymethyl group is attached through a series of reactions involving cyclization and functional group transformations.
Chemical Reactions Analysis
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways involving sulfonamides.
Industry: It is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates. The quinoline ring can intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Similar compounds include:
4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-carboxamide: This compound has a carboxamide group instead of a sulfonamide group.
N-[2-Amino-4-chloro-6-[[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-5-pyrimidinyl]formamide: This compound has a pyrimidine ring instead of a quinoline ring.
The uniqueness of 4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2248472-97-9 |
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Molecular Formula |
C15H15ClN2O3S |
Molecular Weight |
338.8 |
Purity |
95 |
Origin of Product |
United States |
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